molecular formula C8H12F3NO2 B1391760 Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate CAS No. 1283107-62-9

Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate

Cat. No.: B1391760
CAS No.: 1283107-62-9
M. Wt: 211.18 g/mol
InChI Key: IVCFRARIWGMGRC-WDSKDSINSA-N
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Description

Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate is a fluorinated organic compound characterized by its trifluoromethyl group and tetrahydro-pyrrole ring structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylic acid as the starting material.

  • Esterification Reaction: The carboxylic acid is then esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to produce the ethyl ester derivative.

  • Purification: The resulting product is purified through recrystallization or distillation to obtain the pure ethyl ester.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the esterification reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity.

  • Continuous Process: Continuous flow reactors can also be employed for large-scale production, providing better control over reaction parameters and improved efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethylamine derivative.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly employed.

  • Substitution: Nucleophiles like amines or halides are used, often with a base to facilitate the reaction.

Major Products Formed:

  • Oxidation Products: Trifluoromethyl carboxylic acids or ketones.

  • Reduction Products: Trifluoromethylamine derivatives.

  • Substitution Products: Various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: The compound is used in the manufacture of specialty chemicals and materials with enhanced thermal and chemical stability.

Mechanism of Action

The mechanism by which Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular target, leading to improved efficacy. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-2H-pyran-3-carboxylate: Similar structure but with a pyran ring instead of a pyrrole ring.

  • Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylate: Similar structure but with a furan ring instead of a pyrrole ring.

Uniqueness: Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate is unique due to its specific pyrrole ring structure, which imparts distinct chemical and biological properties compared to its analogs with different ring structures.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c1-2-14-7(13)5-3-12-4-6(5)8(9,10)11/h5-6,12H,2-4H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCFRARIWGMGRC-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CNC[C@@H]1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate

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